molecular formula C7H9NO3S B13171288 6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile

6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13171288
M. Wt: 187.22 g/mol
InChI Key: FEJSJISWSSQUEM-UHFFFAOYSA-N
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Description

6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C₇H₉NO₃S. It is known for its unique spiro structure, which includes a sulfur atom and an oxygen atom within the ring system. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the formation of the spiro structure. Detailed synthetic procedures are often proprietary and may require access to specialized chemical databases or publications.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development or as a lead compound for new therapeutics.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress responses, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid: This compound shares a similar spiro structure but has a carboxylic acid group instead of a carbonitrile group.

    6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-methanol: Another similar compound with a methanol group.

Uniqueness

6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and the development of new chemical entities.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C7H9NO3S/c8-5-6-7(11-6)1-3-12(9,10)4-2-7/h6H,1-4H2

InChI Key

FEJSJISWSSQUEM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC12C(O2)C#N

Origin of Product

United States

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